molecular formula C11H12BrNO B12579207 4-(2-Bromoanilino)pent-3-en-2-one CAS No. 199665-61-7

4-(2-Bromoanilino)pent-3-en-2-one

Cat. No.: B12579207
CAS No.: 199665-61-7
M. Wt: 254.12 g/mol
InChI Key: WEYWSNNARBKMPI-UHFFFAOYSA-N
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Description

4-(2-Bromoanilino)pent-3-en-2-one is an organic compound belonging to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoanilino)pent-3-en-2-one typically involves the condensation of acetylacetone with 2-bromoaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enaminone structure. The general reaction scheme is as follows:

    Condensation Reaction: Acetylacetone reacts with 2-bromoaniline in the presence of an acid or base catalyst.

    Reaction Conditions: The reaction is usually performed at elevated temperatures to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoanilino)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted enaminones with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(2-Bromoanilino)pent-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoanilino)pent-3-en-2-one involves its interaction with molecular targets through its enaminone structure. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

    4-Anilinopent-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Amino-1-phenylbut-2-en-1-one: Similar enaminone structure but with different substituents, leading to varied chemical properties.

Uniqueness

4-(2-Bromoanilino)pent-3-en-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

199665-61-7

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

4-(2-bromoanilino)pent-3-en-2-one

InChI

InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-7,13H,1-2H3

InChI Key

WEYWSNNARBKMPI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1Br

Origin of Product

United States

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